molecular formula C14H13ClN2O3S B5744928 N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide

N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide

Cat. No.: B5744928
M. Wt: 324.8 g/mol
InChI Key: BOARRHDYOUAFQV-UHFFFAOYSA-N
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Description

N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C14H14ClNO2S. It is known for its selective activation of certain potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels

Properties

IUPAC Name

N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-7-10(15)4-5-11(9)20-8-13(18)16-17-14(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOARRHDYOUAFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with thiophene-2-carbohydrazide to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide lies in its specific activation of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, which distinguishes it from other compounds with similar structures but different biological activities.

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